molecular formula C10H10BrF3O2 B572464 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene CAS No. 1355248-26-8

4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene

Cat. No.: B572464
CAS No.: 1355248-26-8
M. Wt: 299.087
InChI Key: SZERBABRIDBKBZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-bromo-2-propoxy-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O2/c1-2-5-15-9-6-7(11)3-4-8(9)16-10(12,13)14/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZERBABRIDBKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742824
Record name 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355248-26-8
Record name 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene typically involves the bromination of 2-propoxy-1-(trifluoromethoxy)benzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. The trifluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene
  • CAS Number : 1355248-26-8
  • Molecular Formula : C₁₀H₁₀BrF₃O₂
  • Molecular Weight : 307.14 g/mol
  • Structural Features : A benzene ring substituted with bromine (position 4), a propoxy group (position 2), and a trifluoromethoxy group (position 1).

Properties :

  • The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, while the propoxy group (-OCH₂CH₂CH₃) introduces steric bulk and lipophilicity. This combination affects reactivity in cross-coupling reactions and solubility in organic solvents.
  • Availability : Listed as a discontinued product by CymitQuimica (purity 90%) , though other suppliers like Combi-Blocks offer it at 97% purity .

Comparison with Similar Compounds

Positional Isomers of Bromo-Trifluoromethoxybenzenes

Compound Name CAS Number Substituents (Positions) Molecular Formula Key Reactivity/Applications
1-Bromo-4-(trifluoromethoxy)benzene 407-14-7 Br (1), -OCF₃ (4) C₇H₄BrF₃O High reactivity in Pd-catalyzed arylations (yields up to 95% with heteroarenes) .
1-Bromo-3-(trifluoromethoxy)benzene 2252-44-0 Br (1), -OCF₃ (3) C₇H₄BrF₃O Moderate yields (69–89%) in arylations; steric effects minimal .
1-Bromo-2-(trifluoromethoxy)benzene N/A Br (1), -OCF₃ (2) C₇H₄BrF₃O Comparable yields to meta-substituted analogs despite ortho positioning .
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene 158579-80-7 Br (4), Cl (2), -OCF₃ (1) C₇H₃BrClF₃O Chloro substituent enhances electronic withdrawal; used in specialty synthesis .

Key Observations :

  • Electronic Effects : The trifluoromethoxy group dominates reactivity, but bromine position influences regioselectivity. For example, 1-bromo-4-(trifluoromethoxy)benzene reacts efficiently at the C5 position of thiophenes .

Functional Group Variants

Compound Name CAS Number Substituents Molecular Formula Notable Properties
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 Br (4), F (2), -OCF₃ (1) C₇H₃BrF₄O Fluoro substituent increases polarity; used in liquid crystal materials .
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene 173336-76-0 Br (4), -OCH₃ (1), -OCH₂CH₂CH₂OCH₃ (2) C₁₁H₁₅BrO₃ Dual methoxy/propoxy groups enhance solubility in polar aprotic solvents .
1-Bromo-4-(difluoromethoxy)benzene N/A Br (1), -OCHF₂ (4) C₇H₅BrF₂O Less electron-withdrawing than -OCF₃; yields drop to 72–77% in arylations .

Key Observations :

  • Substituent Effects :
    • Fluoro vs. Propoxy : Fluoro groups (e.g., in 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene) increase electronic withdrawal but reduce steric bulk compared to propoxy .
    • Ether Chains : Longer alkoxy chains (e.g., propoxy) improve lipophilicity, making the target compound more suitable for hydrophobic environments .

Reactivity in Cross-Coupling Reactions

Compound Reaction Conditions (Pd Catalyst, Solvent) Heteroarene Partner Yield (%) Reference
This compound 1 mol% Pd(OAc)₂, DMA, 150°C Imidazo[1,2-a]pyridine 90–94%
1-Bromo-4-(trifluoromethoxy)benzene 1 mol% PdCl(C₃H₅)(dppb), DMA, 150°C 2-Methylthiophene 95%
1-Bromo-3-(trifluoromethoxy)benzene 1 mol% Pd(OAc)₂, DMA, 150°C Benzothiophene 69–89%

Key Trends :

  • Nitrogen-containing heteroarenes (e.g., imidazoles) generally yield higher products due to favorable electronic interactions .

Biological Activity

4-Bromo-2-propoxy-1-(trifluoromethoxy)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of bromine, trifluoromethoxy, and propoxy groups attached to a benzene ring. This unique arrangement may influence its reactivity and biological interactions.

Property Value
Chemical FormulaC10H10BrF3O
Molecular Weight293.09 g/mol
CAS Number1355248-26-8
SolubilitySoluble in organic solvents

The biological activity of this compound may involve interactions with various biochemical pathways. It is hypothesized that the compound can modulate enzyme activity and receptor interactions due to the electron-withdrawing effects of the trifluoromethoxy group, which enhances lipophilicity and potentially increases membrane permeability .

Target Interactions

The compound may interact with:

  • Enzymes : Potential inhibition or activation of metabolic enzymes.
  • Receptors : Modulation of receptor signaling pathways, which could lead to various physiological effects.

Case Studies

  • Anticancer Activity : A study on related compounds demonstrated that certain brominated phenolic compounds exhibited significant cytotoxicity against cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Research on similar benzene derivatives has shown effectiveness against various bacterial strains, suggesting that this compound may possess similar antimicrobial activity .
  • Inflammation Modulation : Compounds with similar functional groups have been investigated for their ability to reduce inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Research Applications

This compound can be explored for:

  • Drug Development : As a scaffold for designing novel therapeutic agents targeting specific diseases.
  • Biochemical Probes : For studying enzyme interactions and cellular processes.

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